2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol
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Overview
Description
2-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and an amino alcohol moiety, making it a subject of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenylmethanol: This can be achieved by the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 2-[(4-chlorophenyl)methoxy]benzaldehyde: This intermediate is synthesized by reacting 4-chlorophenylmethanol with 2-hydroxybenzaldehyde in the presence of an acid catalyst.
Reductive Amination: The final step involves the reductive amination of 2-[(4-chlorophenyl)methoxy]benzaldehyde with 2-amino-2-methylpropan-1-ol using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of 2-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of phenols or ethers.
Scientific Research Applications
2-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL
- 2-[({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL
- 2-[({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL
Uniqueness
The uniqueness of 2-[({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-METHYLPROPAN-1-OL lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H22ClNO2 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C18H22ClNO2/c1-18(2,13-21)20-11-15-5-3-4-6-17(15)22-12-14-7-9-16(19)10-8-14/h3-10,20-21H,11-13H2,1-2H3 |
InChI Key |
JJZARGKWFQJFEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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